molecular formula C6H9ClN4O B2638573 3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005695-64-6

3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2638573
CAS No.: 1005695-64-6
M. Wt: 188.62
InChI Key: NLHLEIHIVFQMLZ-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C6H9ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-chloro-1H-pyrazole with a suitable hydrazide precursor. One common method involves the reaction of 4-chloro-1H-pyrazole with 3-bromopropanoic acid hydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrazide group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c7-5-3-9-11(4-5)2-1-6(12)10-8/h3-4H,1-2,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLEIHIVFQMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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